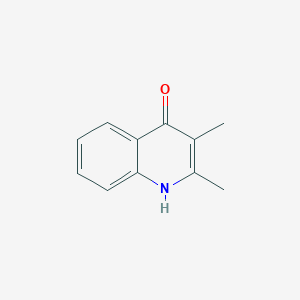

2,3-Dimethylquinolin-4-OL

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a fused heterocyclic system, is a cornerstone in the fields of medicinal and synthetic organic chemistry. bohrium.comresearchgate.net Its unique structure has made it a "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity. bohrium.comnih.gov This versatility has led to the development of a wide array of compounds with significant pharmacological activities. nih.govnih.gov

Quinoline derivatives have demonstrated a broad spectrum of biological effects, including:

Anticancer: They can inhibit cell proliferation, induce apoptosis (programmed cell death), and disrupt cell migration and angiogenesis (the formation of new blood vessels that tumors need to grow). nih.govorientjchem.org

Antimalarial: The quinoline structure is central to many antimalarial drugs. bohrium.com

Anti-inflammatory: Certain quinoline compounds exhibit potent anti-inflammatory properties. nih.govnih.gov

Antibacterial and Antiviral: The scaffold is a key component in the development of new agents to combat bacterial and viral infections. nih.govnih.gov

The ability to modify the quinoline ring at various positions allows chemists to fine-tune the pharmacological properties of the resulting molecules, enhancing their efficacy and selectivity. orientjchem.org This has made the quinoline scaffold a subject of intense and ongoing research, with many quinoline-based drugs currently in clinical trials for various diseases. nih.gov

| Property | Description |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Common Synonyms | 2,3-dimethyl-4-hydroxyquinoline |

| CAS Number | 10352-60-0 |

Overview of Research Trajectories for 2,3-Dimethylquinolin-4-OL

This compound, a specific derivative of quinoline, has emerged as a compound of interest in several research areas. Its structure, featuring methyl groups at the 2 and 3 positions and a hydroxyl group at the 4-position, gives it distinct chemical properties and potential biological activities. lookchem.com

The primary research trajectories for this compound include:

Medicinal Chemistry: The compound is recognized for its potential applications in this field. smolecule.com Research indicates that it exhibits notable antifungal activity, making it a candidate for the development of new antifungal medications. lookchem.comsmolecule.com Furthermore, derivatives of this compound are being investigated for their potential anticancer properties, specifically their ability to induce apoptosis in cancer cells. smolecule.com

Organic Synthesis: this compound serves as a valuable precursor and building block in the synthesis of more complex organic molecules. lookchem.comsmolecule.com Its functional groups, particularly the hydroxyl group, can undergo various chemical reactions such as esterification and N-alkylation to create a diverse range of derivatives with potentially enhanced biological activities. smolecule.com

Coordination Chemistry: The structure of this compound allows it to act as a ligand, binding with metal ions to form coordination compounds. These compounds have potential applications in fields like catalysis and materials science. lookchem.com

One common method for the synthesis of this compound involves a one-pot reaction between 2-fluorophenol (B130384) and ethyl 2-methylacetoacetate (B1246266), using polyphosphoric acid as both a solvent and a catalyst. smolecule.comnih.gov This directly forms the quinoline ring structure.

| Research Area | Focus of Investigation |

| Medicinal Chemistry | Antifungal and potential anticancer activities. |

| Organic Synthesis | Use as a precursor for more complex molecules. |

| Coordination Chemistry | Formation of coordination compounds with metal ions. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-8(2)12-10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHAUSWCWZYCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285180 | |

| Record name | 2,3-DIMETHYLQUINOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10352-60-0 | |

| Record name | 10352-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-DIMETHYLQUINOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dimethylquinolin 4 Ol

Primary Synthetic Routes to the 2,3-Dimethylquinolin-4-OL Core Structure

The synthesis of the quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry, with several classical and modern methods available. For this compound, the primary approaches involve intramolecular cyclization reactions designed to construct the fused bicyclic core efficiently.

Polyphosphoric Acid-Mediated Cyclization Pathways

Polyphosphoric acid (PPA) is a widely utilized reagent in organic synthesis, serving as both a strong acid catalyst and a powerful dehydrating agent. ccsenet.orgresearchgate.net Its application in the synthesis of quinoline derivatives involves the intramolecular cyclization of suitable precursors. This method is particularly effective for constructing cyclic ketones and various heterocyclic systems. ccsenet.orgnih.gov

A common strategy for synthesizing substituted 2,3-dimethylquinolin-4-ols involves the condensation of an appropriately substituted aniline (B41778) with a β-ketoester, such as ethyl 2-methyl-3-oxobutanoate, in the presence of PPA. connectjournals.com The reaction is typically carried out at elevated temperatures, for instance, by stirring the mixture at 150°C for several hours. connectjournals.com The PPA facilitates the cyclization and subsequent dehydration to form the quinolin-4-ol ring system. The high viscosity of PPA often necessitates heating to ensure proper mixing and reactivity. ccsenet.org

Table 1: PPA-Mediated Synthesis of a this compound Analogue

| Reactant A | Reactant B | Reagent | Temperature | Time | Product |

|---|

Friedländer Synthesis Approaches to Quinoline Derivatives

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a fundamental and versatile method for constructing quinoline rings. wikipedia.orgnih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as another ketone or an ester. jk-sci.comalfa-chemistry.comorganic-chemistry.org

To synthesize this compound via the Friedländer approach, a 2-aminoaryl ketone would react with butan-2-one. The reaction can be catalyzed by either acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid, iodine) or bases. wikipedia.orgjk-sci.com The mechanism is believed to proceed through an initial aldol (B89426) condensation between the two carbonyl components, followed by cyclization via imine formation and subsequent dehydration to yield the final quinoline product. wikipedia.orgalfa-chemistry.com Modern variations of this reaction employ a diverse range of catalysts, including Lewis acids, ionic liquids, and nanocatalysts, often under solvent-free or microwave-assisted conditions to improve yields and reaction times. nih.govjk-sci.com

Table 2: Overview of Friedländer Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Catalysts | Key Feature |

|---|

Alternative Cyclization Strategies and Reaction Conditions

Beyond PPA-mediated cyclizations and the Friedländer synthesis, other methods are available for the construction of the quinolin-4-ol scaffold.

Camps Cyclization: This reaction provides a route to 2- and 4-hydroxyquinolines and serves as a viable alternative for synthesizing the target compound's core structure. connectjournals.com

Conrad-Limpach and Combes Syntheses: The Conrad-Limpach reaction utilizes β-ketoesters to produce 2- and 3-substituted quinolin-4-ols, while the Combes synthesis employs aryl amines and 1,3-dicarbonyl compounds to yield 2,4-substituted quinolines. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate many organic reactions, including the Friedländer synthesis. jk-sci.com This non-conventional heating method can significantly reduce reaction times and improve yields, offering a more efficient alternative to conventional heating. jk-sci.combeilstein-journals.org

Derivatization Strategies for this compound Analogues

The functional groups on the this compound molecule, particularly the 4-hydroxyl group and the aromatic ring, provide multiple sites for chemical modification. Derivatization allows for the synthesis of a wide range of analogues with potentially altered chemical and physical properties.

Esterification Reactions at the 4-Hydroxyl Position

The hydroxyl group at the C4 position is a prime site for derivatization, most commonly through esterification. This reaction converts the alcohol functionality into an ester, which can modulate the compound's properties.

One of the most common methods is the Fischer esterification , which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and heat. chemguide.co.ukmasterorganicchemistry.com This is a reversible reaction, and product formation can be favored by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.com

Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). core.ac.uk This method is effective for forming esters from carboxylic acids and alcohols under milder conditions. core.ac.uk The synthesis of quinoline carbonate derivatives, which are esters of carbonic acid, has also been reported, demonstrating the versatility of the 4-hydroxyl group. connectjournals.com

Table 3: Common Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Carboxylic acid, Alcohol, Acid catalyst (e.g., H₂SO₄) | Reversible reaction, often requires heat chemguide.co.ukmasterorganicchemistry.com |

Substitution Reactions at Various Quinoline Ring Positions

Further derivatization can be achieved through substitution reactions on the quinoline ring itself. The reactivity of the different positions on the ring allows for the introduction of a variety of functional groups.

A common strategy to enable nucleophilic substitution at the C4 position involves first converting the hydroxyl group into a better leaving group. Treatment with a reagent like phosphorus oxychloride (POCl₃) can transform the 4-hydroxyl into a 4-chloro group. connectjournals.com This 4-chloro-2,3-dimethylquinoline (B1346354) derivative can then react with various nucleophiles. Studies on similar chloroquinolines have shown that the chlorine atom can be displaced by nucleophiles such as hydrazines, azides, amines, and thiols, leading to a range of 4-substituted quinoline analogues. mdpi.com

Additionally, halogenated derivatives of the quinoline ring can serve as precursors for cross-coupling reactions. For example, a bromo-substituted this compound could potentially undergo palladium-catalyzed reactions like the Suzuki or Heck couplings to introduce new carbon-carbon bonds, further expanding the library of accessible derivatives. acs.org

Introduction of Fluorinated Moieties into this compound Derivatives

The incorporation of fluorine atoms into the this compound framework is a key strategy for modifying the molecule's properties. Electrophilic fluorination represents a direct method to achieve this. The use of N-fluorodiazoniabicyclo[2.2.2]octane salts, such as Selectfluor™, is a prominent example of this approach. wikipedia.orgwikipedia.org This reagent is known for its effectiveness in fluorinating a variety of organic compounds, including electron-rich aromatic systems and enol esters. core.ac.uk The mechanism of fluorination with Selectfluor™ is understood to proceed through a polar two-electron process, rather than a single-electron transfer, involving an oxygen-stabilized carbenium species. nih.gov While the direct fluorination of the this compound ring system has been explored, another significant route to fluorinated derivatives is through the synthesis from fluorinated precursors.

The Conrad-Limpach synthesis is a versatile method for producing 4-hydroxyquinolines. wikipedia.org This reaction involves the condensation of an aniline with a β-ketoester. jptcp.com To synthesize fluoro-substituted this compound, fluorinated anilines are used as starting materials. For instance, the reaction of 3-fluoroaniline (B1664137) or 4-fluoroaniline (B128567) with ethyl 2-methylacetoacetate (B1246266), followed by thermal cyclization, yields 7-fluoro-2,3-dimethylquinolin-4-ol and 6-fluoro-2,3-dimethylquinolin-4-ol, respectively. The cyclization step typically requires high temperatures and is often carried out in a high-boiling point solvent like diphenyl ether or Dowtherm A. nih.gov

| Starting Material | Reagent/Method | Product |

| 2,3-Dimethyl-1H-quinolin-4-one | Selectfluor™ | Fluorinated this compound derivatives |

| 3-Fluoroaniline | Ethyl 2-methylacetoacetate (Conrad-Limpach) | 7-Fluoro-2,3-dimethylquinolin-4-ol |

| 4-Fluoroaniline | Ethyl 2-methylacetoacetate (Conrad-Limpach) | 6-Fluoro-2,3-dimethylquinolin-4-ol |

Formation of Carbonate Derivatives

The hydroxyl group at the 4-position of this compound provides a convenient handle for further derivatization, including the formation of carbonates. These derivatives are typically synthesized through the reaction of the parent quinolinol with a suitable chloroformate, such as ethyl chloroformate. This reaction is a nucleophilic acyl substitution, where the oxygen of the hydroxyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. masterorganicchemistry.com

The reaction is generally carried out in the presence of a base, such as potassium carbonate or triethylamine, in an inert solvent like acetone (B3395972) or chloroform. The base serves to deprotonate the hydroxyl group, forming a more nucleophilic quinolinolate anion, which then readily reacts with the chloroformate. The departure of the chloride ion results in the formation of the corresponding carbonate ester. This method is a general and efficient way to produce a variety of carbonate derivatives of this compound by simply varying the R-group of the chloroformate reagent (R-O(C=O)Cl).

| Starting Material | Reagent | Product |

| This compound | Ethyl Chloroformate | Ethyl (2,3-dimethylquinolin-4-yl) carbonate |

| This compound | General Chloroformate (R-O(C=O)Cl) | Alkyl/Aryl (2,3-dimethylquinolin-4-yl) carbonate |

Mechanistic Investigations of Synthetic Pathways

The primary synthetic route to the this compound core is the Conrad-Limpach-Knorr synthesis. quimicaorganica.org The mechanism of the Conrad-Limpach variation begins with the nucleophilic attack of an aniline on the keto group of a β-ketoester to form a Schiff base, which exists in equilibrium with its enamine tautomer. wikipedia.orgyoutube.com This is followed by a thermally induced electrocyclic ring-closing reaction. wikipedia.org The subsequent elimination of an alcohol and tautomerization leads to the final 4-hydroxyquinoline (B1666331) product. wikipedia.org The regioselectivity of the initial attack (at the ketone versus the ester) is temperature-dependent, with lower temperatures favoring attack at the more reactive ketone (kinetic product, leading to 4-hydroxyquinolines) and higher temperatures favoring attack at the ester (thermodynamic product, leading to 2-hydroxyquinolines via the Knorr variation). quimicaorganica.orgwikipedia.org

The mechanism for the introduction of fluorine using Selectfluor™ is considered an electrophilic fluorination. wikipedia.org For substrates that can form enol or enolate intermediates, the reaction is believed to be a polar, two-electron process. nih.gov The electron-rich double bond of the enol attacks the electrophilic fluorine atom of the Selectfluor™ reagent, leading to the formation of a carbon-fluorine bond. core.ac.uk

The formation of carbonate derivatives from this compound and a chloroformate proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comunizin.org The reaction is initiated by the deprotonation of the hydroxyl group by a base, creating a potent nucleophilic alkoxide. This nucleophile then attacks the carbonyl carbon of the chloroformate, forming a tetrahedral intermediate. uomustansiriyah.edu.iq This intermediate is unstable and collapses by expelling the chloride leaving group, thus reforming the carbonyl double bond and yielding the final carbonate product. unizin.org

Biological Activities and Pharmacological Profiles of 2,3 Dimethylquinolin 4 Ol and Its Derivatives

Antimicrobial Spectrum of Activity

Quinoline (B57606) derivatives are known to exhibit a broad spectrum of antimicrobial activity, which has been a major focus of research and development.

The antibacterial effects of quinoline derivatives have been evaluated against a wide array of pathogenic bacteria. Many of these compounds have shown promising activity, including against multidrug-resistant strains, which are a growing public health concern nih.govnih.gov.

Derivatives of the quinoline core structure have demonstrated potent antibacterial activity against a variety of Gram-positive bacteria, including clinically significant strains like Staphylococcus aureus and its methicillin-resistant variant (MRSA) nih.govmdpi.com. Studies have reported that certain quinoline-2-one derivatives exhibit significant antibacterial action against MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE) nih.gov. One such derivative showed a minimum inhibitory concentration (MIC) of 0.75 μg/mL against MRSA nih.gov. The introduction of various functional groups to the quinoline ring can significantly enhance antibacterial efficacy researchgate.net. The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell membrane nih.gov.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives against Gram-Positive Bacteria

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Quinoline-2-one derivative (6c) | Staphylococcus aureus (MRSA) | 0.75 | nih.gov |

| Quinoline-2-one derivative (6c) | Enterococci faecalis (VRE) | 0.75 | nih.gov |

| Quinoline Derivative (11) | Staphylococcus aureus | 6.25 | biointerfaceresearch.com |

| Quinolinol Derivative (2b) | Staphylococcus aureus | 0.05 - 0.5 (mg/mL) | benthamdirect.com |

| Quinazoline Derivative (7f) | Staphylococcus aureus (RN4220) | 2 | researchgate.net |

The efficacy of quinoline derivatives against Gram-negative bacteria is also documented, although in some cases, they show moderate or lower activity compared to their effects on Gram-positive strains biointerfaceresearch.com. However, specific substitutions on the quinoline structure can yield compounds with significant activity against Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae benthamdirect.com. For instance, certain synthesized quinolinol Mannich bases were found to be effective against E. coli with inhibition zones ranging from 13 to 23 mm benthamdirect.com. Some hydrazine-based quinoline derivatives have also shown notable antibacterial activity against E. coli biointerfaceresearch.com.

Table 2: Antibacterial Activity of Selected Quinoline Derivatives against Gram-Negative Bacteria

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Quinolinol Derivative (2b) | Escherichia coli | 0.05 - 0.5 (mg/mL) | benthamdirect.com |

| Quinolinol Derivative (3) | Escherichia coli | 0.05 - 0.5 (mg/mL) | benthamdirect.com |

| Hydrazine-based Quinoline | Escherichia coli | Not specified | biointerfaceresearch.com |

| Quinazoline Derivative (7h) | Escherichia coli | 32 | researchgate.net |

In addition to their antibacterial properties, quinoline derivatives and related structures like quinazolinones have been investigated for their potential to combat fungal pathogens, including those affecting agriculture.

Pyricularia oryzae is the fungus responsible for rice blast disease, a major threat to global rice production mdpi.comnih.gov. Research into novel fungicides has shown that various heterocyclic compounds can inhibit the growth of this pathogen tci-thaijo.orgresearchgate.net. While direct studies on 2,3-Dimethylquinolin-4-OL are scarce, related quinazolinone derivatives have been synthesized and tested for antifungal activity against a range of phytopathogenic fungi mdpi.commdpi.com.

Sclerotinia sclerotiorum is another devastating plant pathogen with a wide host range, causing diseases like white mold wisdomlib.org. Natural products and their synthetic derivatives are being explored as alternative fungicides to manage this pathogen nih.govnih.gov. Studies have shown that certain compounds can effectively inhibit the mycelial growth and sclerotia formation of S. sclerotiorum nih.gov. For example, cinnamic acid has been shown to have an average EC₅₀ value of 18.77 (±3.39) µg/ml against 103 strains of this fungus nih.gov.

**Table 3: Antifungal Activity of Various Compounds against Pyricularia oryzae and *Sclerotinia sclerotiorum***

| Compound/Extract | Fungal Pathogen | Efficacy Measurement | Result | Reference |

|---|---|---|---|---|

| Benzovindiflupyr | Pyricularia oryzae | Mean EC₅₀ | 0.0395 μg/mL | nih.gov |

| Piper nigrum extract | Pyricularia oryzae | Mycelial Growth Inhibition | 70.68% | tci-thaijo.org |

| Cinnamic Acid | Sclerotinia sclerotiorum | Average EC₅₀ | 18.77 µg/mL | nih.gov |

| Kojic Acid | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | Strong | nih.gov |

Rhizoctonia solani is a soil-borne fungus that causes significant diseases in numerous crops mdpi.comcabidigitallibrary.org. The antifungal potential of various chemical classes against this pathogen is an active area of research. For instance, new quinazolinone derivatives containing chlorine have demonstrated an obvious inhibitory effect on Rhizoctonia solani AG1 mdpi.com. Furthermore, 4-(diethylamino)salicylaldehyde (B93021) (DSA) showed significant antifungal activity against R. solani, with an EC₅₀ of 26.904 μg/mL nih.gov.

Botrytis cinerea, the causative agent of gray mold, affects a vast number of plant species and leads to substantial economic losses, particularly in fruits and vegetables nih.govresearchgate.net. Research has identified several compounds with fungicidal activity against this pathogen. Derivatives of 2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone, for example, have shown significant antifungal activity, with a 3,5-dichloro-substituted version being the most potent in one study nih.gov.

**Table 4: Antifungal Activity of Various Compounds against Rhizoctonia solani and *Botrytis cinerea***

| Compound/Extract | Fungal Pathogen | Efficacy Measurement | Result | Reference |

|---|---|---|---|---|

| Quinazolinone derivative (2a/2b) | Rhizoctonia solani AG1 | Inhibition | Obvious effect | mdpi.com |

| 4-(diethylamino)salicylaldehyde | Rhizoctonia solani | EC₅₀ | 26.904 μg/mL | nih.gov |

| 1,2,4-Oxadiazole derivative (4f) | Botrytis cinerea | EC₅₀ | 29.14 μg/mL | nih.gov |

| 3,5-dichloro-substituted dienone | Botrytis cinerea | EC₅₀ | 0.015 ± 0.003 mM (similar order of magnitude to iprodione) | nih.gov |

Antifungal Properties and Fungicidal Efficacy

Other Reported Biological Activities

Beyond its potential antiviral applications, the quinoline scaffold is associated with a spectrum of other biological activities. These include anti-inflammatory, anticancer, antimalarial, herbicidal, and insecticidal properties.

Anti-inflammatory Investigations

Quinoline and its derivatives have been explored as potential anti-inflammatory agents. nih.gov Some derivatives of 4-hydroxyquinoline (B1666331) have shown significant anti-inflammatory activity in vivo. mdpi.com The anti-inflammatory effects of certain quinoline-based molecules are attributed to their ability to target key inflammatory mediators. nih.gov For example, one study investigated a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, and found it to have anti-inflammatory effects against methotrexate-induced inflammation. nih.gov While direct studies on the anti-inflammatory properties of this compound are not extensively documented, the activity of related compounds suggests this is a promising area for future research.

Antimalarial Screening

The 4-aminoquinoline (B48711) core is a well-established pharmacophore in the development of antimalarial drugs, with chloroquine (B1663885) being a prominent example. youtube.comnih.gov The mechanism of action for many 4-substituted quinolines involves interference with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. pharmacy180.com

Herbicidal and Insecticidal Activities of Related Quinoline Derivatives

The applications of quinoline derivatives extend beyond medicine into agriculture. mdpi.com Various quinoline-based compounds have been investigated for their potential as both herbicides and insecticides.

In the realm of herbicidal activity, certain quinazolin-4(3H)-one derivatives based on the aryloxyphenoxypropionate motif have shown pre-emergent herbicidal activity against monocotyledonous weeds. mdpi.com Another study on novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share structural similarities with quinolones, identified compounds with good herbicidal activity against bentgrass. mdpi.com

With respect to insecticidal properties, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives have demonstrated moderate to high activity against the oriental armyworm (Mythimna separata). nih.gov Furthermore, the synthesis of novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties has yielded compounds with high insecticidal activities against Mythimna separata. nih.gov While these studies focus on related heterocyclic structures, they point to the potential of the broader quinoline family in the development of new crop protection agents.

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Design Principles for 2,3-Dimethylquinolin-4-OL Analogues

The design of novel analogues based on the quinolin-4-ol framework employs several key medicinal chemistry strategies. A primary approach is scaffold hopping , where the core structure is modified to explore new chemical space while retaining key pharmacophoric features. For instance, researchers have shifted the phenyl group from the 2-position to the 4-position in quinolone systems to create new classes of anticancer agents that mimic the structure of natural products like podophyllotoxin. nih.gov

Another powerful principle is structure-based design , often aided by computational modeling. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), have been used to predict how different substituents on the quinolin-4-one ring will affect biological activity. One such study predicted that incorporating larger heterocyclic aromatic rings at the C-2 position would enhance the binding affinity to tubulin, a key anticancer target. researchgate.net This predictive approach allows for the rational design of more potent compounds by focusing synthesis efforts on molecules with a higher probability of success.

Systematic SAR Analysis of Substituent Effects

The biological activity of quinoline (B57606) derivatives can be finely tuned by altering the substituents on the heterocyclic and carbocyclic rings. Systematic analysis of these changes provides critical insight into the molecule's interaction with its biological targets.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique properties. Fluorine's small size and high electronegativity can significantly alter a molecule's electronic properties, pKa, metabolic stability, and binding interactions. nih.gov While fluorine can act as a hydrogen bond acceptor, its substitution for a hydroxyl group removes the ability to donate a hydrogen bond, which can have a profound effect on target binding. nih.gov In various heterocyclic systems, fluorination has been shown to modulate antiviral and anticancer activities, although its specific impact on this compound itself is not documented. nih.govnih.gov

The nature of alkyl and aryl substituents at various positions on the quinoline ring plays a critical role in determining efficacy.

At the C-2 and C-3 positions: The presence of methyl groups, as in this compound, is a key structural feature. In related quinazolinone systems, the substitution of different heterocyclic moieties at the C-2 and C-3 positions is known to significantly alter biological activity. researchgate.net

At the C-4 position: Studies on other complex natural products have shown that a C-4 alkyl group can be crucial for enforcing the correct conformation for target binding. In the englerin A series, analogues with 4-ethyl and 4-isopropyl groups were as potent as the parent compound, whereas the 4-desmethyl analogue was significantly less active. nih.gov This suggests the methyl and hydroxyl groups at the C-2, C-3, and C-4 positions of the target compound are likely key determinants of its biological profile.

Aryl Substituents: The introduction of aryl groups can lead to potent bioactivity. A series of 4-phenyl-2-quinolones substituted with methoxy (B1213986) groups on the phenyl ring and the quinolone core were synthesized and evaluated for anticancer activity. The position of the methoxy group had a significant impact on cytotoxicity, demonstrating the sensitivity of the scaffold to electronic and steric changes. nih.gov

Beyond fluorination, the broader pattern of halogen substitution can influence bioactivity. In a study of organoruthenium complexes with 8-hydroxyquinoline (B1678124) ligands, the halogen substitution pattern on the quinoline ring was found to have a minor impact on cytotoxic activity. mdpi.com However, in other quinoline series, halogenation is a key strategy. For example, 5,7-dichloro-8-hydroxyquinoline derivatives have shown significant antiviral activity against the dengue virus. mdpi.com This indicates that the effect of halogenation is highly dependent on the specific quinoline scaffold and its biological target.

Pharmacological Target Identification and Validation

Identifying the specific molecular targets of quinoline derivatives is crucial to understanding their mechanism of action and for rational drug development. A wide range of targets has been identified for this class of compounds, particularly in the context of anticancer activity. researchgate.net

Commonly identified targets for quinoline derivatives include:

Tubulin: Several quinolin-4-one analogues have been found to inhibit tubulin polymerization, a mechanism shared by well-known mitotic inhibitors. Molecular docking studies suggest these compounds bind to the colchicine-binding site of tubulin. nih.govresearchgate.net

Kinases: Certain dihydroquinazolinone derivatives have been identified as selective inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways. nih.gov

Topoisomerases and DNA: Quinoline-chalcone hybrids have been shown to induce DNA damage, suggesting that DNA or associated enzymes like topoisomerases are their primary targets. nih.gov

Other Enzymes: In silico screening of quinoline derivatives has identified N-myristoyltransferase from Leishmania major as a putative target for antileishmanial agents. sapub.org

In Vitro and In Vivo Pharmacological Evaluation

The biological activity of quinoline analogues is typically assessed through a battery of in vitro and in vivo tests. In vitro cytotoxicity assays against panels of human cancer cell lines are a common starting point for anticancer drug discovery.

For example, a series of chalcones based on a 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one scaffold were screened against gastric (NCI-N87) and colon (DLD-1) cancer cell lines, with several compounds showing cytotoxic activity in the low micromolar range.

Table 1: Cytotoxic Activity of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one based chalcones

Similarly, a series of 4-phenyl-2-quinolone derivatives with methoxy substitutions demonstrated potent antiproliferative activity against human colon (COLO205) and lung (H460) cancer cell lines.

Table 2: Antiproliferative Activity of Methoxy-Substituted 4-Phenyl-2-quinolones

Promising compounds identified through in vitro screening are then advanced to in vivo models. For example, derivatives that show potent anticancer activity in cell culture may be tested in xenograft tumor models in mice to evaluate their ability to suppress tumor growth in a living organism. nih.gov These studies are essential for validating the therapeutic potential of new chemical entities.

Cytotoxicity Assessments

Comprehensive in vitro cytotoxicity data for this compound against a wide panel of human cancer cell lines or other cell types are not extensively reported in publicly accessible scientific literature. While the broader class of quinoline derivatives has been a subject of numerous anticancer research programs, leading to the evaluation of various analogues for their cytotoxic potential, specific findings detailing the activity of this compound are not available. nih.govarabjchem.orgrsc.org

Therefore, a detailed data table summarizing the 50% inhibitory concentration (IC₅₀) values for this specific compound across different cell lines cannot be provided at this time. Further research is required to elucidate the cytotoxic profile of this compound and understand its potential as an antiproliferative agent.

Table 1: Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion)

The pharmacokinetic profile, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, is critical for its development as a therapeutic agent. merckvetmanual.com There is currently a lack of specific published studies detailing the in vivo or in vitro ADME properties of this compound.

Investigations into the broader quinolone class show varied pharmacokinetic characteristics, such as moderate to excellent oral bioavailability and primary elimination through the kidneys for some derivatives. nih.gov However, these general properties cannot be directly and accurately attributed to this compound without specific experimental validation. Consequently, key pharmacokinetic parameters such as bioavailability, plasma protein binding, volume of distribution, metabolic pathways, and clearance rates for this compound remain uncharacterized in the available literature.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption | |

| Bioavailability (%) | Data Not Available |

| Cₘₐₓ | Data Not Available |

| Tₘₐₓ | Data Not Available |

| Distribution | |

| Plasma Protein Binding (%) | Data Not Available |

| Volume of Distribution (Vd) | Data Not Available |

| Metabolism | |

| Primary Metabolizing Enzymes | Data Not Available |

| Major Metabolites | Data Not Available |

| Excretion | |

| Clearance (CL) | Data Not Available |

| Half-life (t₁/₂) | Data Not Available |

| Route of Elimination | Data Not Available |

Drug-Drug Interaction Studies

Information regarding the potential for this compound to engage in drug-drug interactions is not available in the scientific literature. Such studies typically involve assessing the compound's ability to inhibit or induce key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family. fda.gov Without experimental data from in vitro enzyme assays or clinical studies, it is not possible to predict whether this compound might alter the pharmacokinetics of co-administered drugs.

Table 3: Drug-Drug Interaction Profile of this compound

| CYP Isozyme | Inhibition (IC₅₀) | Induction (EC₅₀) |

|---|---|---|

| CYP1A2 | Data Not Available | Data Not Available |

| CYP2C9 | Data Not Available | Data Not Available |

| CYP2C19 | Data Not Available | Data Not Available |

| CYP2D6 | Data Not Available | Data Not Available |

| CYP3A4 | Data Not Available | Data Not Available |

Coordination Chemistry of 2,3 Dimethylquinolin 4 Ol As a Ligand

Ligand Properties and Binding Characteristics

No specific data is available on the ligand properties and binding characteristics of 2,3-Dimethylquinolin-4-OL.

Formation of Metal Complexes with this compound

There is no specific information available regarding the formation of metal complexes with this compound.

Applications of this compound Coordination Compounds

Catalytic Applications

Specific catalytic applications of this compound coordination compounds have not been documented in the available literature.

Material Science Applications

Specific applications of this compound coordination compounds in material science are not described in the available literature.

Analytical and Spectroscopic Characterization of 2,3 Dimethylquinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the determination of the molecular structure.

Proton NMR (¹H NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The spectrum of 2,3-Dimethylquinolin-4-OL is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the protons of the two methyl groups.

The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on the aromatic ring are typically deshielded and appear at higher chemical shifts (downfield) due to the ring current effect. The protons of the methyl groups will appear at lower chemical shifts (upfield). The integration of the peak areas corresponds to the number of protons giving rise to the signal. Furthermore, spin-spin coupling between adjacent non-equivalent protons can lead to splitting of signals, providing valuable information about the connectivity of the atoms. ubc.canih.gov

Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (C5-H) | 7.5 - 8.2 | Doublet | 7.0 - 9.0 |

| Aromatic H (C6-H) | 7.2 - 7.8 | Triplet | 7.0 - 8.0 |

| Aromatic H (C7-H) | 7.2 - 7.8 | Triplet | 7.0 - 8.0 |

| Aromatic H (C8-H) | 7.5 - 8.2 | Doublet | 7.0 - 9.0 |

| Methyl H (C2-CH₃) | 2.2 - 2.6 | Singlet | N/A |

| Methyl H (C3-CH₃) | 2.1 - 2.5 | Singlet | N/A |

| Hydroxyl H (OH) | 9.0 - 12.0 | Broad Singlet | N/A |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. uncw.eduwisc.edu

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful technique for determining the carbon framework of a molecule. compoundchem.com In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will typically give rise to a single peak. The chemical shifts of these peaks are indicative of the carbon's hybridization and its chemical environment.

Carbons in the aromatic ring will resonate at lower field (higher ppm values) compared to the sp³-hybridized carbons of the methyl groups. chemguide.co.uklibretexts.org The carbon atom attached to the hydroxyl group (C4) is also expected to have a characteristic chemical shift. Quaternary carbons, those without any attached protons, often exhibit signals of lower intensity. youtube.com

Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 | 145 - 155 |

| C3 | 120 - 130 |

| C4 | 170 - 180 |

| C4a | 138 - 145 |

| C5 | 125 - 135 |

| C6 | 120 - 130 |

| C7 | 120 - 130 |

| C8 | 115 - 125 |

| C8a | 140 - 150 |

| C2-CH₃ | 15 - 25 |

| C3-CH₃ | 10 - 20 |

Note: Chemical shifts are referenced to a standard like tetramethylsilane (B1202638) (TMS) and can be influenced by the solvent. oregonstate.eduwisc.edu

Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Atom Environment

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the nitrogen atom within the quinoline ring system. wikipedia.org Although ¹⁵N has a low natural abundance (0.37%) and a low gyromagnetic ratio, which makes it less sensitive than ¹H NMR, it offers a large chemical shift range, making it very sensitive to subtle changes in the electronic environment of the nitrogen atom. huji.ac.il

The chemical shift of the nitrogen in this compound will be influenced by the aromatic system and the presence of substituents. The use of ¹⁵N-labeled compounds can significantly enhance signal intensity. wikipedia.org The chemical shifts are typically referenced to an external standard like liquid ammonia (B1221849) or nitromethane. science-and-fun.de For quinoline and its derivatives, the nitrogen chemical shift is sensitive to factors like protonation and lone pair availability. rsc.orgacs.orgresearchgate.net

Expected ¹⁵N NMR Spectral Data for this compound

| Nitrogen Assignment | Expected Chemical Shift (δ, ppm, relative to NH₃) |

| N1 | 230 - 330 |

Note: The chemical shift can be significantly affected by the solvent and pH. science-and-fun.de

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. nih.gov This high accuracy allows for the determination of the elemental composition of the parent ion, which is a critical step in identifying an unknown compound. For this compound (C₁₁H₁₁NO), the calculated exact mass of the monoisotopic molecular ion [M]⁺ can be compared to the experimentally measured value to confirm the molecular formula. researchgate.net

Calculated Exact Mass for this compound

| Molecular Formula | Ion | Calculated Monoisotopic Mass |

| C₁₁H₁₁NO | [M+H]⁺ | 174.0919 |

| [M+Na]⁺ | 196.0738 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.govnih.gov In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or other adduct ions, such as [M+Na]⁺, with minimal fragmentation. uliege.be

For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule at m/z 174.0919 in the positive ion mode. researchgate.netmassbank.eu By increasing the energy in the mass spectrometer (e.g., through collision-induced dissociation in tandem MS), fragmentation of the parent ion can be induced. The resulting fragmentation pattern provides valuable information about the structure of the molecule. nih.govnih.govuvic.ca

Expected ESI-MS Data for this compound

| Ion | Expected m/z | Description |

| [M+H]⁺ | 174.09 | Protonated Molecule (Base Peak) |

| [M+Na]⁺ | 196.07 | Sodium Adduct |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and thermally stable compounds within a mixture. chromedia.org For this compound, which is expected to have sufficient volatility, GC-MS serves as a primary tool for both qualitative and quantitative analysis. nih.gov

In a typical GC-MS analysis, the sample containing this compound is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. The separation of components is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic property used for its identification under specific chromatographic conditions.

Upon exiting the GC column, the separated components enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which bombards the molecules with high-energy electrons. This process causes the molecules to fragment into characteristic patterns of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum is a unique fingerprint of the molecule. mdpi.comnasa.gov

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, along with several fragment ions. The fragmentation pattern provides structural information; for instance, the loss of methyl groups or the hydroxyl group would result in specific m/z peaks, aiding in the confirmation of its structure. By comparing the obtained mass spectrum with spectral libraries, the identity of the compound can be confirmed with a high degree of confidence. nasa.gov

Table 1: Illustrative GC-MS Data for this compound This table presents hypothetical, yet characteristic, data that could be obtained from a GC-MS analysis.

| Parameter | Expected Value/Observation | Significance |

| Retention Time (RT) | Dependent on column and conditions | Used for qualitative identification. |

| Molecular Ion (M+) | m/z 173 | Corresponds to the molecular weight of C₁₁H₁₁NO. |

| Major Fragment Ion 1 | m/z 158 | Likely corresponds to the loss of a methyl group (-CH₃). |

| Major Fragment Ion 2 | m/z 145 | Could correspond to the loss of a carbonyl group (-CO). |

| Major Fragment Ion 3 | m/z 130 | Potential loss of both a methyl and carbonyl group. |

X-ray Crystallography for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of this compound. nih.gov This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. nih.gov

By analyzing the positions and intensities of these diffracted spots, crystallographers can calculate an electron density map of the molecule. nih.gov Fitting the known atoms of this compound into this map reveals the complete solid-state structure. The analysis yields precise crystallographic parameters, including the crystal system, space group, and the dimensions of the unit cell—the basic repeating structural unit of the crystal. sciencepublishinggroup.com This detailed structural information is crucial in fields like materials science and drug design. nih.govmdpi.com

Table 2: Representative Crystallographic Data for a Quinoline Derivative The following table provides an example of the type of crystallographic data obtained from an X-ray diffraction experiment for a molecule similar in structure to this compound.

| Parameter | Example Value | Description |

| Chemical Formula | C₁₁H₁₁NO | The elemental composition of the molecule. |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | A specific description of the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å | The lengths of the sides of the unit cell. |

| Unit Cell Angles | α = 90°, β = 105°, γ = 90° | The angles between the axes of the unit cell. |

| Volume (V) | 928 ų | The volume of the unit cell. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

When a sample of this compound is exposed to IR radiation, its bonds (e.g., O-H, C-H, C=C, C-N) vibrate by stretching or bending. The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where each absorption peak corresponds to a specific type of bond vibration.

The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the high-frequency region would indicate the O-H stretching of the hydroxyl group. The aromatic part of the quinoline ring would produce C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H bonds of the two methyl groups would show stretching vibrations just below 3000 cm⁻¹. docbrown.infodocbrown.info The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum. docbrown.info

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3400–3200 (broad) | O–H stretch | Hydroxyl (-OH) |

| 3100–3000 | C–H stretch | Aromatic (C=C-H) |

| 2975–2850 | C–H stretch | Aliphatic (Methyl -CH₃) |

| 1620–1580 | C=C stretch | Aromatic Ring |

| 1480–1440 | C–H bend | Aliphatic (Methyl -CH₃) |

| 1350–1200 | C–N stretch | Aromatic Amine |

| 1260–1000 | C–O stretch | Phenol-like C-O |

Chromatographic Separation Methods (LC, GC) for Purity and Mixture Analysis

Chromatographic methods, primarily Liquid Chromatography (LC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for analyzing it in complex mixtures. The choice between LC and GC depends on the compound's volatility and thermal stability. chromedia.org

Gas Chromatography (GC): As mentioned previously, GC is suitable for volatile and thermally stable compounds. For purity analysis, a high-resolution capillary column would be used. A pure sample of this compound should yield a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities. By integrating the area of each peak, the relative percentage of the main compound and any impurities can be quantified. Chiral GC, using a chiral stationary phase, could also be employed to separate potential enantiomers if a chiral center were present. nih.govresearchgate.netnih.gov

Liquid Chromatography (LC): LC, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique that can be used for a wide range of compounds, including those that are non-volatile or thermally sensitive. chromedia.org For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be most effective. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound's purity is determined by the presence of a single peak, and quantification is achieved by measuring the peak area, often using a UV detector set to a wavelength where the quinoline ring absorbs strongly.

Table 4: Comparison of LC and GC for the Analysis of this compound

| Feature | Gas Chromatography (GC) | Liquid Chromatography (LC) |

| Principle | Partitioning between a mobile gas and a stationary liquid/solid phase. | Partitioning between a mobile liquid and a stationary solid phase. |

| Analyte Requirement | Volatile and thermally stable. | Soluble in the mobile phase. |

| Typical Stationary Phase | Polysiloxane, Polyethylene glycol. | C18 or C8 bonded silica (B1680970) (Reversed-Phase). |

| Typical Mobile Phase | Inert gas (e.g., He, N₂). | Solvent mixture (e.g., Water/Acetonitrile). |

| Primary Application | Analysis of volatile impurities, separation of isomers. | Purity determination, analysis in complex matrices (e.g., biological fluids). |

| Detection | Flame Ionization (FID), Mass Spectrometry (MS). | UV-Visible, Diode Array (DAD), Mass Spectrometry (MS). |

Computational and Theoretical Studies on 2,3 Dimethylquinolin 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is widely applied to predict a variety of molecular properties, including geometric and electronic structures, with a favorable balance between accuracy and computational cost. nih.gov Methods like Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP) are commonly used for these calculations. nih.govnih.gov

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (lowest energy state). This process determines key structural parameters such as bond lengths and bond angles.

Once the geometry is optimized, a range of electronic properties can be calculated to understand the molecule's reactivity and stability. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. ekb.eg A smaller gap suggests the molecule is more reactive. Other descriptors, such as chemical potential, hardness, and electrophilicity, can also be derived from these orbital energies. nih.gov

Molecular Electrostatic Potential (MESP) maps are also generated to visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. nih.gov

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.0 to 5.0 eV |

| Dipole Moment | Measure of Molecular Polarity | 2.0 to 4.0 Debye |

DFT calculations are a reliable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This computed spectrum is often compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational bands to specific functional groups and bond movements. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally, providing insights into the electronic structure of the molecule.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(O-H) | 3450 | 3430 | O-H Stretch |

| ν(C=C) | 1620 | 1615 | Aromatic C=C Stretch |

| ν(C-N) | 1350 | 1345 | C-N Stretch |

Tautomerism Investigations (Keto-Enol Equilibrium)

2,3-Dimethylquinolin-4-OL can exist in two tautomeric forms: the enol form (quinolin-4-ol) and the keto form (quinolin-4(1H)-one). Tautomers are constitutional isomers that readily interconvert, and the position of this equilibrium is a critical aspect of the molecule's chemistry. masterorganicchemistry.com

Theoretical calculations are employed to determine the relative stabilities of the keto and enol tautomers. By optimizing the geometry and calculating the total electronic energy and Gibbs free energy for each form, researchers can predict which tautomer is more stable in the gas phase. nih.govwayne.edu The tautomer with the lower energy is thermodynamically favored. nih.gov For similar heterocyclic systems like 2-pyridone, the energy difference can be very small, leading to a significant population of both tautomers at equilibrium. wayne.edu

The tautomeric equilibrium is often highly sensitive to the surrounding environment, particularly the solvent. mdpi.comresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of different solvents on the relative stability of the tautomers. researchgate.netnih.gov Generally, polar solvents tend to stabilize the more polar tautomer. orientjchem.org In many cases, the keto form of a molecule is more polar than the enol form and is therefore favored in polar solvents like water or DMSO, shifting the equilibrium. mdpi.comorientjchem.orgresearchgate.net Conversely, the enol form may be more stable in non-polar solvents, where intramolecular hydrogen bonding can play a stabilizing role. masterorganicchemistry.commdpi.com

| Medium | More Stable Tautomer | ΔE (kcal/mol) (Keto - Enol) |

|---|---|---|

| Gas Phase | Enol | +1.5 |

| Chloroform (Non-polar) | Enol | +0.8 |

| DMSO (Polar) | Keto | -2.5 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme receptor. nih.govnih.gov This technique is fundamental in drug design for evaluating the potential of a compound to act as an inhibitor or modulator of a biological target. nih.gov

In a docking simulation, this compound would be placed into the active site of a target protein. The software then calculates the most stable binding poses and estimates the binding affinity, usually expressed as a docking score in kcal/mol. plos.org A more negative score indicates a stronger, more favorable interaction. The analysis also reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein, which are crucial for stabilizing the ligand-protein complex. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By identifying the physicochemical properties, or "descriptors," that are most influential in determining a compound's activity, QSAR models can be used to predict the activity of new, untested compounds. longdom.org For this compound, a QSAR model could be developed by synthesizing a series of its derivatives with varying substituents and correlating their measured biological activities with calculated molecular descriptors.

The development of a robust QSAR model involves several key steps: data set preparation, descriptor calculation, model building, and validation. nih.govfrontiersin.org For a series of this compound analogs, descriptors could be calculated to quantify various aspects of their molecular structure, such as electronic, steric, and hydrophobic properties.

Table 1: Examples of Molecular Descriptors for QSAR Modeling of this compound Derivatives

| Descriptor Class | Specific Descriptor Example | Information Provided |

| Electronic | Dipole Moment | Describes the polarity of the molecule. |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Steric | Molecular Volume | Represents the size of the molecule. |

| Surface Area | Indicates the extent of interaction with a receptor. | |

| Hydrophobic | LogP | Measures the lipophilicity of the compound, affecting its membrane permeability. |

| Topological | Wiener Index | A numerical descriptor of molecular branching. |

Once a set of descriptors is calculated for a training set of this compound derivatives with known activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. frontiersin.orgresearchgate.net The predictive power of the resulting model is then rigorously assessed using internal and external validation techniques to ensure its reliability. nih.govrsc.orgnih.govmdpi.com

A hypothetical QSAR equation for a series of this compound derivatives might look like:

pIC50 = a(LogP) - b(Molecular Volume) + c(Dipole Moment) + d

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity), and a, b, c, and d are constants determined by the regression analysis. This equation would suggest that higher lipophilicity and dipole moment, and smaller molecular volume, are favorable for the biological activity of this class of compounds.

Table 2: Hypothetical QSAR Model Statistics for this compound Derivatives

| Statistical Parameter | Value | Interpretation |

| r² (squared correlation coefficient) | 0.85 | Indicates a good fit of the model to the training set data. |

| q² (cross-validated r²) | 0.72 | Suggests good internal predictive ability of the model. |

| pred_r² (r² for external test set) | 0.78 | Demonstrates the model's ability to predict the activity of new compounds. |

These statistical parameters are crucial for evaluating the quality and predictive capacity of a QSAR model. nih.govrsc.orgmdpi.com

Bioinformatics and Cheminformatics Approaches for Activity Prediction

Bioinformatics and cheminformatics are interdisciplinary fields that utilize computational tools to analyze biological and chemical data, respectively. longdom.orgmdpi.com These approaches can be powerfully applied to predict the biological activities of this compound by leveraging the vast amounts of existing biological and chemical information.

Cheminformatics tools can be used to compare the structure of this compound to large databases of known bioactive molecules. longdom.org Techniques such as similarity searching and molecular fingerprinting can identify compounds with similar structural features to this compound that have known biological targets. If a significant number of structurally similar compounds are known to inhibit a particular enzyme, for example, it can be hypothesized that this compound may also exhibit this activity.

Table 3: Cheminformatics Approaches for Activity Prediction of this compound

| Approach | Description | Predicted Outcome |

| Similarity Searching | Comparing the 2D or 3D structure of this compound against a database of known drugs and bioactive molecules. | Identification of known compounds with similar structures and their associated biological activities. |

| Molecular Docking | Simulating the binding of this compound to the three-dimensional structure of a biological target (e.g., an enzyme or receptor). | Prediction of the binding affinity and mode of interaction, suggesting potential biological targets. |

| Pharmacophore Modeling | Identifying the essential three-dimensional arrangement of functional groups in a set of active molecules and using this model to screen for new compounds. | If this compound fits a known pharmacophore model, it is predicted to have the corresponding activity. |

Bioinformatics approaches, on the other hand, can be used to identify potential biological targets for this compound. For instance, if a particular biological pathway is implicated in a disease, bioinformatics tools can be used to identify key proteins in that pathway. Molecular docking and other computational methods can then be used to predict whether this compound is likely to interact with and modulate the activity of these proteins. researchgate.net

The integration of cheminformatics and bioinformatics allows for a comprehensive in silico assessment of the potential biological activities of this compound. This can guide further experimental studies and accelerate the process of drug discovery and development. mdpi.com

Natural Occurrence and Isolation of 2,3 Dimethylquinolin 4 Ol

Identification in Plant Species

There is currently no scientific literature available that identifies 2,3-Dimethylquinolin-4-OL as a naturally occurring compound in plant species such as Feronia elephantum or Boronia lanceolata.

Extraction and Purification Methodologies

Given the lack of evidence for its natural occurrence in plants, there are no established or documented methodologies for the extraction and purification of this compound from any plant source.

Future Perspectives and Research Directions

Development of Novel 2,3-Dimethylquinolin-4-OL Derivatives for Enhanced Bioactivity

The core structure of this compound is an ideal template for the generation of new derivatives with potentially enhanced biological activities. Future research will likely focus on strategic structural modifications to improve potency, selectivity, and pharmacokinetic profiles. The versatility of the quinoline (B57606) ring system allows for functionalization at various positions, which can lead to compounds with a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.gov

For instance, the synthesis of hybrid molecules, where the this compound moiety is combined with other known pharmacophores, is a promising strategy. frontiersin.org This approach can lead to dual-acting agents or compounds with novel mechanisms of action. Research into chalcone-bearing 2,3-dihydroquinazolin-4(1H)-one derivatives, a related quinoline scaffold, has shown significant analgesic and anti-inflammatory activities. nih.gov Applying similar design strategies to this compound could yield new non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics.

Furthermore, studies on other substituted quinolones have demonstrated potent antiproliferative activity against various cancer cell lines. mdpi.comresearchgate.net For example, certain 4-phenyl-2-quinolone derivatives have shown excellent anticancer activity against colon (COLO205) and lung (H460) cancer cell lines, with IC50 values in the sub-micromolar range. mdpi.com Future work could involve synthesizing analogous derivatives of this compound to explore their potential as cytotoxic agents.

Table 1: Examples of Bioactive Quinolone/Quinazolinone Derivatives and Their Potential Application to this compound Scaffolds

| Derivative Class | Reported Bioactivity | Potential Application for this compound | Key Substitutions to Explore |

|---|---|---|---|

| Chalcone-bearing Dihydroquinazolinones nih.gov | Analgesic, Anti-inflammatory | Development of new pain and inflammation modulators | Introduction of chalcone moieties at various positions |

| 4-Phenyl-2-quinolones mdpi.com | Anticancer (Colon, Lung) | Creation of novel antiproliferative agents | Phenyl group substitutions at the 4-position |

| 2,4-Disubstituted Quinazolines nih.gov | Anticancer (EGFR-PI3K pathway) | Targeted cancer therapy | Amino and N-phenylacetamide structures |

Exploration of New Pharmacological Applications and Target Pathways

The broad bioactivity of quinoline-based compounds suggests that this compound and its future derivatives may have applications beyond currently known areas. mdpi.com A key research direction is the systematic screening of new derivatives against a wide range of biological targets to uncover novel therapeutic uses. This includes exploring their potential as antiviral, antitubercular, and antileishmanial agents, activities that have been observed in other functionalized quinoline motifs. frontiersin.org

Identifying and validating the specific molecular targets and signaling pathways is crucial for rational drug design. For example, novel 4-aminoquinazoline derivatives have been shown to target the EGFR-PI3K signaling pathway in cancer cells. nih.gov Similarly, certain quinazolinone derivatives exhibit anticancer effects through the potential inhibition of the AKT pathway. nih.gov Future studies on this compound derivatives should employ mechanism-of-action studies to elucidate their biological targets. This could involve proteomic, genomic, and metabolomic approaches to identify interactions with cellular components. Molecular docking studies can further predict and confirm the binding of these compounds to specific protein targets, as demonstrated in the investigation of quinazolines as EGFR/VEGFR-2 dual inhibitors. nih.gov

Advancements in Asymmetric Synthesis of Chiral this compound Analogues

The introduction of chirality into drug molecules can have profound effects on their pharmacological activity, with enantiomers often exhibiting different potency, efficacy, and toxicity profiles. Future research should focus on developing efficient asymmetric methods for the synthesis of chiral analogues of this compound. While the parent compound is achiral, substitutions on the quinoline core or on side chains can create stereocenters.

Recent advancements in asymmetric catalysis offer powerful tools for this purpose. Transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are effective strategies for producing enantiopure tetrahydroisoquinolines, a related class of compounds. mdpi.com These methods, which utilize chiral ligands to control stereoselectivity, could be adapted for the synthesis of chiral this compound analogues. mdpi.com Organocatalysis also presents a valuable approach for atroposelective reactions, which could be used to synthesize axially chiral quinazolinone derivatives. nih.gov The development of stereoselective synthetic routes will be essential for preparing and evaluating individual enantiomers to identify the more active and safer stereoisomer for potential therapeutic development. youtube.comnih.gov

Integrated Computational and Experimental Approaches for Drug Discovery

The integration of computational and experimental methods is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. benthamscience.comnih.gov This synergistic approach will be vital for the future development of this compound derivatives.

In silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be used to predict the bioactivity and binding modes of novel derivatives. mdpi.comnih.gov These computational tools allow for the virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be employed early in the design process to assess the drug-likeness of candidate molecules and identify potential liabilities. frontiersin.orgresearchgate.net

Experimental validation remains indispensable. High-throughput screening (HTS) can rapidly assess the biological activity of synthesized compounds. nih.gov The results from these in vitro and cell-based assays provide crucial data to refine computational models, creating a feedback loop that guides the design of subsequent generations of compounds with improved properties. nih.govmendeley.com This iterative cycle of design, synthesis, testing, and computational analysis enhances the efficiency of the drug discovery process, saving time and resources. nih.gov

Table 2: Integrated Approaches in Drug Discovery for this compound Derivatives

| Stage | Computational (In Silico) Tools | Experimental (In Vitro/In Vivo) Methods | Objective |

|---|---|---|---|

| Hit Identification | Virtual Screening, Molecular Docking nih.gov | High-Throughput Screening (HTS) nih.gov | Identify initial compounds with desired biological activity. |

| Lead Optimization | QSAR, Molecular Dynamics Simulations nih.gov | Cell-based assays, Enzyme inhibition assays nih.gov | Enhance potency, selectivity, and reduce off-target effects. |

| Pharmacokinetic Profiling | ADMET Prediction Models frontiersin.orgresearchgate.net | Permeability assays, Metabolic stability assays | Improve drug-like properties for better systemic exposure. |

| Mechanism of Action | Target Fishing, Pathway Analysis researchgate.net | Western Blot, Proteomics, Genomics | Elucidate the molecular targets and biological pathways. |

Sustainable and Green Chemistry Approaches for this compound Production

As the pharmaceutical industry faces increasing pressure to adopt environmentally responsible practices, the development of sustainable and green synthetic methods is paramount. jddhs.com Future research on this compound and its derivatives should prioritize the principles of green chemistry to minimize environmental impact.

This involves exploring alternatives to traditional synthetic methods that often use harsh reagents and toxic organic solvents. rsc.org Promising green approaches for quinoline synthesis include:

Use of Greener Solvents: Replacing hazardous solvents with environmentally benign alternatives like water or ionic liquids. frontiersin.orgresearchgate.net